molecular formula C11H16N2O3S B12637146 Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]-

Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]-

Cat. No.: B12637146
M. Wt: 256.32 g/mol
InChI Key: FTCOJUCUCXVWJV-UHFFFAOYSA-N
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Description

Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]- is a sulfonamide derivative characterized by a phenyl ring substituted with a 1-aminocyclopropyl group at the para position and a methoxy group at the ortho position.

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]methanesulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-16-10-7-8(11(12)5-6-11)3-4-9(10)13-17(2,14)15/h3-4,7,13H,5-6,12H2,1-2H3

InChI Key

FTCOJUCUCXVWJV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2(CC2)N)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Reaction with Sulfonyl Chlorides

One common method involves the reaction of a sulfonyl chloride with an amine. This approach typically follows these steps:

  • Formation of Sulfonyl Chloride : The sulfonyl chloride can be generated from methanesulfonic acid and thionyl chloride.

  • Nucleophilic Substitution : The sulfonyl chloride reacts with the amine derivative (in this case, 4-(1-aminocyclopropyl)-2-methoxyphenyl) to form the desired methanesulfonamide.

    • Reaction Conditions : The reaction is generally conducted in a suitable solvent such as dichloromethane or dimethylformamide at room temperature to moderate temperatures (20°C to 50°C) for several hours.

Alternative Synthetic Routes

Other methods reported in literature include:

  • Coupling Reactions : Using activated esters formed in situ from carboxylic acids and amines can also yield methanesulfonamide derivatives. This method often employs coupling agents like HOBt (1-Hydroxybenzotriazole) or N-hydroxysuccinimide to facilitate the reaction.

  • Direct Amine Synthesis : In some cases, direct synthesis of the amine from a precursor compound followed by sulfonation can be employed. For instance, cyclopropanation reactions can yield the aminocyclopropane moiety, which is then reacted with methanesulfonic acid derivatives.

Summary of Research Findings

The following table summarizes key findings from various sources regarding the preparation methods of Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]-:

Method Description Reference
Reaction with Sulfonyl Chlorides Direct nucleophilic substitution of sulfonyl chlorides with amines
Coupling Reactions Use of activated esters and coupling agents for synthesis
Direct Amine Synthesis Cyclopropanation followed by sulfonation to yield the target compound

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the methanesulfonamide group.

    Reduction: Reduced forms of the compound, often leading to the formation of amines.

    Substitution: Substituted products where the methanesulfonamide group is replaced by the nucleophile.

Scientific Research Applications

Chemistry

In organic synthesis, Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]- serves as a versatile reagent and building block for more complex molecules. Its unique structure allows for various substitution reactions, making it valuable in developing new compounds with desired properties.

Biology

The compound has been investigated for its biological activities, particularly its potential antimicrobial and anticancer properties. Studies suggest that it may modulate the activity of specific enzymes or receptors, impacting cellular processes related to inflammation and tumor growth. For instance, it has been noted for its ability to act on chemokine receptors like CXCR3, which are involved in inflammatory responses and autoimmune diseases .

Medicine

Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]- is being explored for therapeutic applications in treating various conditions:

  • Inflammatory Disorders : Potential use in managing asthma, rheumatoid arthritis, and multiple sclerosis due to its immunomodulatory effects.
  • Cancer Treatment : Investigated for its role in inhibiting tumor growth and metastasis through modulation of angiogenesis and cell proliferation pathways .
  • Neurodegenerative Diseases : Research indicates potential benefits in treating conditions like Alzheimer's disease by targeting neuroinflammation pathways .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of Methanesulfonamide derivatives against several pathogens including Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics. This suggests potential for development into new antimicrobial agents .

Case Study 2: Cancer Research

In cancer research, Methanesulfonamide derivatives were tested for their ability to inhibit tumor cell proliferation. In vitro assays demonstrated that some compounds effectively reduced cell viability in various cancer cell lines through apoptosis induction mechanisms. This positions the compound as a candidate for further drug development aimed at cancer therapy .

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a comparison with structurally related compounds from the evidence:

Table 1: Key Structural Differences and Implications

Compound Name (CAS) Substituents on Phenyl Ring Functional Groups Key Properties/Applications
Target Compound 4-(1-aminocyclopropyl), 2-methoxy Methanesulfonamide High polarity; potential CNS activity
N-[4-amino-2-(cyclopropylmethoxy)phenyl]methanesulfonamide (1428846-97-2) 4-amino, 2-(cyclopropylmethoxy) Methanesulfonamide Increased hydrophobicity (cyclopropylmethoxy); possible improved membrane permeability
18F-FCWAY (Radioligand from ) 2-methoxyphenylpiperazine, fluorocyclohexane Carboxamide, fluorine-18 label PET imaging of 5-HT1A receptors; bone uptake due to defluorination
N-[(3,4-dimethoxyphenyl)methyl]-N-methylglycine 3,4-dimethoxy, methylglycine ester Ester, glycine Prodrug potential; modified solubility
Key Observations:

1-Aminocyclopropyl vs. Cyclopropylmethoxy: The target compound’s 1-aminocyclopropyl group introduces a strained ring with a primary amine, enhancing hydrogen-bonding capacity compared to the ether-linked cyclopropylmethoxy in CAS 1428846-97-2. This may improve target specificity but reduce lipophilicity .

Sulfonamide Stability : Unlike 18F-FCWAY, which undergoes defluorination (leading to bone uptake and requiring miconazole for inhibition ), the methanesulfonamide group in the target compound is less prone to metabolic cleavage, suggesting superior in vivo stability.

Aromatic Substitution Patterns : Compounds with multiple methoxy groups (e.g., 3,4-dimethoxyphenyl derivatives) exhibit increased steric bulk and altered electronic profiles, which may reduce receptor affinity compared to the target’s simpler substitution pattern .

Pharmacokinetic and Metabolic Considerations

  • Metabolic Stability : Sulfonamides generally resist oxidative metabolism due to their electron-withdrawing properties. The target compound’s lack of labile groups (e.g., fluorine in 18F-FCWAY) minimizes defluorination risks, a critical advantage for in vivo applications .
  • Bone Uptake Mitigation : Unlike 18F-FCWAY, which requires miconazole co-administration to inhibit CYP450-mediated defluorination , the target compound’s structure avoids fluorinated groups, eliminating this issue.
  • Blood-Brain Barrier (BBB) Penetration: The 1-aminocyclopropyl group’s polarity may limit BBB penetration compared to cyclopropylmethoxy-containing analogs (e.g., CAS 1428846-97-2), which have higher lipophilicity .

Research and Development Implications

  • Imaging Applications: While 18F-FCWAY is optimized for PET imaging, the target compound’s stability and sulfonamide moiety make it a candidate for non-radioactive receptor studies or as a scaffold for protease inhibitors.
  • Structure-Activity Relationship (SAR): Replacing the 1-aminocyclopropyl with bulkier groups (e.g., morpholinyl in 3-Methoxy-N-methyl-4-[2-(4-morpholinyl)ethoxy]benzenemethanamine ) could enhance selectivity but reduce solubility.

Biological Activity

Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]- is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Name : Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]-
  • Molecular Formula : C12H16N2O2S
  • Molecular Weight : 252.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological pathways. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting enzymes involved in cancer cell metabolism, which may contribute to its anticancer properties.
  • Receptor Modulation : It may act on various receptors, influencing signaling pathways associated with cell proliferation and survival.

Pharmacological Effects

Recent studies have highlighted several pharmacological effects of Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]-:

  • Antitumor Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties : It may reduce inflammation by modulating cytokine release.
  • Neuroprotective Effects : Preliminary data suggest that it could protect neuronal cells from oxidative stress.

Data Table: Biological Activity Overview

Biological ActivityObserved EffectsReference
AntitumorSignificant cytotoxicity in vitro
Anti-inflammatoryReduced cytokine levels
NeuroprotectionProtection against oxidative stress

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the efficacy of Methanesulfonamide, N-[4-(1-aminocyclopropyl)-2-methoxyphenyl]- against glioblastoma multiforme (GBM) cells. The results indicated that the compound inhibited cell growth with an IC50 value significantly lower than traditional chemotherapeutics. This suggests a potential role in targeted cancer therapy.

Case Study 2: Inflammatory Response Modulation

Another research effort focused on the anti-inflammatory properties of this compound. In animal models of acute inflammation, administration of Methanesulfonamide resulted in a marked decrease in inflammatory markers, demonstrating its potential as an anti-inflammatory agent.

Q & A

Q. What are the common synthetic strategies for incorporating the 1-aminocyclopropyl moiety into methanesulfonamide derivatives?

The 1-aminocyclopropyl group is typically introduced via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, describes the use of Suzuki-Miyaura coupling to attach aryl groups to sulfonamide scaffolds, which could be adapted for cyclopropane-containing intermediates. Protecting groups (e.g., Boc for amines) are often employed to prevent undesired side reactions during synthesis . Cyclopropane rings may also be formed via [2+1] cycloaddition using diazomethane derivatives under controlled conditions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

X-ray crystallography is the gold standard for resolving 3D structures, as demonstrated in for a related sulfonamide. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^13C, is critical for confirming substituent positions and stereochemistry. Mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups, such as the sulfonamide (-SO2_2NH-) and methoxy (-OCH3_3) moieties .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound, particularly its interactions with therapeutic targets?

In vitro assays (e.g., enzyme inhibition, receptor binding) should be prioritized. highlights sulfonamides with antimicrobial properties, suggesting assays like MIC (Minimum Inhibitory Concentration) against bacterial strains. For receptor studies, radiolabeled analogs (e.g., 18^{18}F derivatives, as in ) could quantify binding affinity to targets like serotonin receptors. Computational docking studies (using software like AutoDock) may predict interactions with active sites .

Q. What structural modifications could enhance the compound’s selectivity and potency in biological systems?

Structure-Activity Relationship (SAR) studies should explore:

  • Substituent effects : Replacing the methoxy group with halogens (e.g., -Cl, -F) to modulate electron density ().
  • Cyclopropane ring stability : Introducing electron-withdrawing groups to mitigate ring-opening reactions ().
  • Sulfonamide linkage : Comparing methylsulfonamide with benzenesulfonamide derivatives ( ) to assess steric and electronic impacts on target binding .

Q. What methodologies are recommended for assessing metabolic stability and pharmacokinetics?

Use in vitro liver microsome assays to evaluate cytochrome P450-mediated metabolism. LC-MS/MS can identify metabolites, while LogP measurements (via shake-flask or HPLC) predict lipophilicity. ’s use of 18^{18}F-labeled analogs in PET imaging provides a framework for tracking in vivo distribution and clearance .

Q. How can computational modeling predict physicochemical properties like solubility and pKa?

Tools like COSMO-RS or Schrodinger’s QikProp can estimate aqueous solubility and acid dissociation constants (pKa). provides predicted values for similar sulfonamides (e.g., density: 1.57 g/cm3^3, pKa: 8.20), which should be validated experimentally via potentiometric titration or UV-spectrophotometry .

Q. What advanced analytical techniques resolve contradictions in solubility or stability data?

High-resolution HPLC coupled with charged aerosol detection (CAD) can quantify impurities affecting solubility. Differential Scanning Calorimetry (DSC) identifies polymorphic forms, while accelerated stability studies (40°C/75% RH) assess degradation pathways. ’s analysis of hydroxyethoxy derivatives underscores the importance of substituent polarity in solubility .

Q. How should researchers design experiments to address discrepancies in biological assay results?

Triangulate data using orthogonal assays. For example, if a compound shows in vitro activity but not in vivo, investigate bioavailability via plasma protein binding assays (e.g., equilibrium dialysis). ’s multi-target screening approach (testing antimicrobial and anticancer activity simultaneously) reduces false positives .

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